m-Crotonamidophenyl tert-butylcarbamate

説明

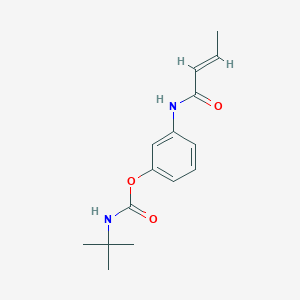

m-Crotonamidophenyl tert-butylcarbamate is a synthetic carbamate derivative characterized by a tert-butylcarbamate group linked to a meta-substituted crotonamidophenyl moiety. Its structure combines the steric bulk of the tert-butyl group with the unsaturated crotonamide side chain, which may influence its chemical reactivity, stability, and biological interactions.

特性

CAS番号 |

17838-05-0 |

|---|---|

分子式 |

C15H20N2O3 |

分子量 |

276.33 g/mol |

IUPAC名 |

[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate |

InChI |

InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+ |

InChIキー |

PEEKCTXVTSQPFG-FNORWQNLSA-N |

SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

異性体SMILES |

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

正規SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

他のCAS番号 |

17838-05-0 |

同義語 |

N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between m-Crotonamidophenyl tert-butylcarbamate and related tert-butylcarbamate derivatives:

Key Findings:

Steric and Electronic Effects :

- The crotonamidophenyl group in this compound introduces both steric hindrance and electronic conjugation, which may reduce its reactivity in nucleophilic substitutions compared to simpler analogs like Compound 5 .

- In contrast, free tert-butylcarbamate () lacks aromatic substituents, enabling broader participation in transition metal-catalyzed reactions .

Mass Spectrometry Performance: Compounds 3 and 5 are optimized for MS/MS assays due to predictable fragmentation patterns (e.g., loss of isobutylene or CO2).

Enzymatic Interactions: Compound 94, designed for MPS II assays, undergoes enzyme-specific cleavage. The crotonamide group in this compound might resist such cleavage due to its α,β-unsaturated carbonyl structure, limiting its utility in analogous diagnostic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。